Abeprazan

Description

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

potassium-competitive acid blocke

Structure

3D Structure

Properties

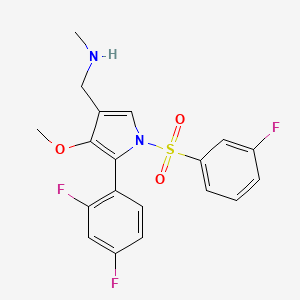

IUPAC Name |

1-[5-(2,4-difluorophenyl)-1-(3-fluorophenyl)sulfonyl-4-methoxypyrrol-3-yl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O3S/c1-23-10-12-11-24(28(25,26)15-5-3-4-13(20)8-15)18(19(12)27-2)16-7-6-14(21)9-17(16)22/h3-9,11,23H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUNXGNDVWVPCOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN(C(=C1OC)C2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1902954-60-2 | |

| Record name | Abeprazan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1902954602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abeprazan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16078 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FEXUPRAZAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BE52S2C1QT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Abeprazan on Gastric Parietal Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Abeprazan (also known as Fexuprazan) is a potassium-competitive acid blocker (P-CAB) that represents a significant advancement in the management of acid-related gastrointestinal disorders. This technical guide provides a comprehensive overview of the core mechanism of action of this compound at the level of the gastric parietal cell. This compound offers a distinct pharmacological profile compared to traditional proton pump inhibitors (PPIs) by directly and reversibly inhibiting the H+/K+ ATPase, the final step in the gastric acid secretion pathway. This document details the molecular interactions, binding kinetics, and cellular effects of this compound, supported by available quantitative data, experimental methodologies, and visual representations of the underlying pathways.

Introduction: The Gastric Parietal Cell and Acid Secretion

Gastric acid, primarily hydrochloric acid (HCl), is secreted by parietal cells located in the oxyntic glands of the stomach lining. This process is crucial for digestion, sterilization of ingested food, and absorption of essential nutrients. The secretion of H+ ions into the gastric lumen is an energy-dependent process mediated by the H+/K+ ATPase, a proton pump embedded in the apical membrane of the parietal cell.

The activity of the H+/K+ ATPase is regulated by a complex interplay of signaling pathways initiated by various secretagogues, including histamine, acetylcholine, and gastrin. These signaling cascades ultimately lead to the translocation of H+/K+ ATPase-containing tubulovesicles to the apical membrane, increasing the density of active proton pumps and thereby augmenting acid secretion.

This compound: A Potassium-Competitive Acid Blocker (P-CAB)

This compound belongs to the class of drugs known as potassium-competitive acid blockers. Unlike proton pump inhibitors (PPIs) which require activation in an acidic environment and form covalent bonds with the H+/K+ ATPase, P-CABs are active in their native state and act as reversible inhibitors.

Core Mechanism of Action

The primary mechanism of action of this compound is the competitive and reversible inhibition of the gastric H+/K+ ATPase.[1][2][3][4][5] this compound competes with potassium ions (K+) for binding to the K+-binding site on the luminal side of the proton pump. By occupying this site, this compound prevents the conformational changes necessary for the exchange of intracellular H+ for extracellular K+, thereby halting the secretion of gastric acid.[2] A key advantage of this mechanism is that it does not depend on the acidic environment of the parietal cell canaliculus for activation, allowing for a more rapid onset of action compared to PPIs.[1][2][3][5]

Molecular Interaction and Binding Kinetics

Table 1: Comparative Pharmacological Properties of this compound (Fexuprazan)

| Parameter | This compound (Fexuprazan) | Conventional PPIs (e.g., Omeprazole) |

| Mechanism of Action | Reversible, potassium-competitive inhibition of H+/K+ ATPase[1][2][3][4][5] | Irreversible, covalent inhibition of H+/K+ ATPase |

| Activation Requirement | Not required; active in its native form[1][2][3][5] | Requires activation by acid |

| Onset of Action | Rapid[3][5] | Delayed |

| Binding Site | K+-binding site on the luminal side of the H+/K+ ATPase | Cysteine residues on the H+/K+ ATPase |

| Metabolism | Primarily not metabolized by CYP2C19[2] | Significantly metabolized by CYP2C19 |

Experimental Protocols for Characterizing P-CABs

The investigation of the mechanism of action of P-CABs like this compound involves a series of in vitro and in vivo experiments.

In Vitro H+/K+ ATPase Inhibition Assay

This assay is fundamental to determining the inhibitory potency of compounds like this compound.

Objective: To quantify the inhibition of H+/K+ ATPase activity by this compound.

Methodology:

-

Preparation of H+/K+ ATPase-enriched vesicles: Gastric mucosal tissue from a suitable animal model (e.g., hog, rabbit) is homogenized and subjected to differential centrifugation to isolate microsomal vesicles enriched with H+/K+ ATPase.

-

ATPase Activity Measurement: The activity of the enzyme is determined by measuring the rate of ATP hydrolysis, which can be quantified by measuring the release of inorganic phosphate (Pi). This is typically done using a colorimetric assay.

-

Inhibition Assay: The H+/K+ ATPase-enriched vesicles are incubated with varying concentrations of this compound in the presence of ATP and Mg2+. The reaction is initiated by the addition of K+ to stimulate the pump.

-

Data Analysis: The concentration of this compound that inhibits 50% of the enzyme's activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration of the substrate (K+).

Gastric Acid Secretion in Perfused Stomach Models

In vivo or ex vivo models are used to assess the effect of this compound on acid secretion in a more physiologically relevant context.

Objective: To measure the inhibition of gastric acid secretion by this compound in an isolated stomach preparation.

Methodology:

-

Animal Model: A rat or rabbit is anesthetized, and the stomach is surgically isolated and perfused with a physiological salt solution.

-

Stimulation of Acid Secretion: A secretagogue such as histamine is added to the perfusate to stimulate gastric acid secretion.

-

Drug Administration: this compound is administered, either intravenously to the animal or directly into the perfusate.

-

Measurement of Acid Output: The pH and volume of the gastric effluent are continuously monitored to calculate the rate of acid secretion.

-

Data Analysis: The inhibitory effect of this compound is determined by comparing the acid secretion rate before and after drug administration.

Signaling Pathways in Gastric Parietal Cells and the Role of this compound

The secretion of gastric acid is tightly regulated by intracellular signaling pathways. While the primary action of this compound is direct inhibition of the H+/K+ ATPase, understanding the upstream signaling events provides a complete picture of parietal cell function.

-

Histamine Pathway: Histamine binds to H2 receptors on the basolateral membrane of parietal cells, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels. cAMP, in turn, activates protein kinase A (PKA), which phosphorylates downstream targets leading to the translocation of the H+/K+ ATPase.

-

Acetylcholine and Gastrin Pathways: Acetylcholine (via M3 receptors) and gastrin (via CCK2 receptors) increase intracellular calcium (Ca2+) concentrations. This Ca2+ signal, often in concert with the cAMP pathway, promotes the fusion of tubulovesicles with the apical membrane.

This compound's mechanism does not directly involve these signaling pathways; it acts downstream at the level of the proton pump itself. This is a key differentiator from H2 receptor antagonists, which block the histamine signaling pathway.

Conclusion

This compound represents a significant therapeutic innovation in the control of gastric acid secretion. Its direct, reversible, and potassium-competitive inhibition of the H+/K+ ATPase in gastric parietal cells provides a rapid and potent mechanism of action that is independent of the acidic environment. This technical guide has outlined the core principles of this compound's interaction with its molecular target, provided an overview of the experimental methodologies used to characterize its effects, and placed its mechanism within the broader context of parietal cell signaling. Further research to elucidate the precise binding kinetics and long-term cellular consequences will continue to refine our understanding of this important class of therapeutic agents.

References

- 1. This compound hydrochloride | Proton pump | TargetMol [targetmol.com]

- 2. droracle.ai [droracle.ai]

- 3. Efficacy and Safety of Fexuprazan in Patients with Acute or Chronic Gastritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Development of Physiologically Based Pharmacokinetic Model for Orally Administered Fexuprazan in Humans - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Tegoprazan: A Novel Potassium-Competitive Acid Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tegoprazan is a novel, potent, and highly selective potassium-competitive acid blocker (P-CAB) that reversibly inhibits the gastric H+/K+ ATPase (proton pump).[1][2][3] This technical guide provides an in-depth overview of Tegoprazan, including its mechanism of action, key preclinical and clinical data, and detailed experimental methodologies. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of acid-related gastrointestinal disorders.

Introduction

Acid-related disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcer disease, are prevalent conditions worldwide. While proton pump inhibitors (PPIs) have been the mainstay of treatment, they have limitations, including a slow onset of action and variable efficacy depending on CYP2C19 genotype.[4][5] Potassium-competitive acid blockers (P-CABs) represent a newer class of drugs that offer a distinct mechanism of action, leading to rapid, potent, and sustained acid suppression.[5][6] Tegoprazan (also known as CJ-12420) is a leading P-CAB that has demonstrated significant promise in clinical trials.[1][2]

Mechanism of Action

Tegoprazan exerts its acid-suppressing effects by competitively inhibiting the potassium-binding site of the H+/K+ ATPase in gastric parietal cells.[1][6] Unlike PPIs, which require acid-catalyzed activation and form covalent bonds with the proton pump, Tegoprazan binds reversibly and does not require an acidic environment for its action.[2][6] This allows for a rapid onset of action and more consistent acid suppression, independent of food intake.[1][2]

Signaling Pathway of H+/K+ ATPase and Inhibition by Tegoprazan

Caption: Gastric acid secretion pathway and its competitive inhibition by Tegoprazan.

Preclinical Data

In Vitro H+/K+ ATPase Inhibition

Tegoprazan has demonstrated potent and selective inhibition of H+/K+ ATPase from various species.

| Species | IC50 (μM) |

| Porcine | 0.29 - 0.52 |

| Canine | 0.29 - 0.52 |

| Human | 0.29 - 0.52 |

| Data sourced from multiple in vitro studies.[3][7][8][9] |

Clinical Data

Pharmacokinetics in Healthy Volunteers

Phase I clinical trials in healthy male subjects have shown that Tegoprazan is well-tolerated and exhibits a dose-proportional increase in exposure. Multiple dosing did not show accumulation in plasma.

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) |

| 50 mg (single) | Mean (SD) | Median (Range) | Mean (SD) |

| 100 mg (single) | Mean (SD) | Median (Range) | Mean (SD) |

| 200 mg (single) | Mean (SD) | Median (Range) | Mean (SD) |

| 400 mg (single) | Mean (SD) | Median (Range) | Mean (SD) |

| 100 mg (multiple) | Mean (SD) | Median (Range) | Mean (SD) |

| 200 mg (multiple) | Mean (SD) | Median (Range) | Mean (SD) |

| Qualitative description based on available data. Specific mean and SD values would require access to full study reports.[1][6][10] |

Efficacy in Gastric Ulcer Healing (Phase III)

A randomized, double-blind, active-controlled, multicenter study compared Tegoprazan with Lansoprazole in patients with gastric ulcers.

| Treatment Group | Healing Rate at Week 4 | Healing Rate at Week 8 |

| Tegoprazan 50 mg | 90.6% (87/96) | 94.8% (91/96) |

| Tegoprazan 100 mg | 91.9% (91/99) | 95.0% (94/99) |

| Lansoprazole 30 mg | 89.2% (83/93) | 95.7% (89/93) |

| Data from a Phase III clinical trial.[7][11] |

Efficacy in Erosive Esophagitis (Phase III)

A multicenter, randomized, double-blind study compared Tegoprazan with Esomeprazole for the treatment of erosive esophagitis.

| Treatment Group | Healing Rate at Week 8 |

| Tegoprazan 50 mg | 98.9% (91/92) |

| Tegoprazan 100 mg | 98.9% (90/91) |

| Esomeprazole 40 mg | 98.9% (87/88) |

| Data from a Phase III clinical trial.[1][6] |

Experimental Protocols

In Vitro H+/K+ ATPase Inhibition Assay

This protocol outlines the general procedure for determining the IC50 of Tegoprazan against H+/K+ ATPase.

-

Enzyme Preparation:

-

Gastric H+/K+ ATPase is typically prepared from the mucosal scrapings of a suitable animal model (e.g., porcine or sheep stomach).

-

The tissue is homogenized in a buffered solution (e.g., 200mM Tris-HCl, pH 7.4) and subjected to differential centrifugation to isolate the microsomal fraction containing the enzyme.

-

Protein concentration is determined using a standard method, such as the Bradford assay.

-

-

Assay Procedure:

-

The enzyme preparation is pre-incubated with varying concentrations of Tegoprazan for a specified time (e.g., 30 minutes) at 37°C.

-

The enzyme reaction is initiated by adding ATP in a reaction mixture containing a buffered solution (e.g., 40 mM Tris-HCl, pH 7.4), MgCl2, and KCl.

-

The reaction is allowed to proceed for a defined period (e.g., 20 minutes) at 37°C and then terminated by adding an acid solution (e.g., ice-cold trichloroacetic acid).

-

The amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is quantified spectrophotometrically.

-

-

Data Analysis:

-

The percentage of inhibition for each Tegoprazan concentration is calculated relative to a control without the inhibitor.

-

The IC50 value, the concentration of Tegoprazan that inhibits 50% of the enzyme activity, is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

Experimental Workflow for IC50 Determination

References

- 1. Randomised phase 3 trial: tegoprazan, a novel potassium‐competitive acid blocker, vs. esomeprazole in patients with erosive oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Randomised clinical trial: tegoprazan, a novel potassium‐competitive acid blocker, or lansoprazole in the treatment of gastric ulcer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy and safety of tegoprazan in the treatment of gastroesophageal reflux disease: A protocol for meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distribution- and Metabolism-Based Drug Discovery: A Potassium-Competitive Acid Blocker as a Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Randomised phase 3 trial: tegoprazan, a novel potassium-competitive acid blocker, vs. esomeprazole in patients with erosive oesophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]

- 9. pure.skku.edu [pure.skku.edu]

- 10. cochranelibrary.com [cochranelibrary.com]

- 11. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fexuprazan (also known as DWP14012) is a next-generation potassium-competitive acid blocker (P-CAB) developed for the management of acid-related disorders. This technical guide provides an in-depth overview of Fexuprazan, including its chemical properties, mechanism of action, pharmacokinetic and pharmacodynamic profiles, and clinical efficacy. Detailed experimental protocols from key clinical trials are summarized, and signaling pathways and experimental workflows are visualized to offer a comprehensive resource for the scientific community.

Introduction to Fexuprazan and Acid-Related Diseases

Acid-related diseases, such as gastroesophageal reflux disease (GERD) and gastritis, are highly prevalent worldwide. While proton pump inhibitors (PPIs) have been the standard of care, they have limitations, including a delayed onset of action and variability in efficacy due to genetic polymorphisms of metabolizing enzymes. Fexuprazan, a P-CAB, offers a novel therapeutic approach by directly and reversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells. This mechanism provides rapid and sustained acid suppression, addressing some of the unmet needs of current therapies.

Chemical and Physical Properties

Fexuprazan is a small molecule with the following chemical and physical properties:

| Property | Value | Reference |

| IUPAC Name | 1-[5-(2,4-difluorophenyl)-1-(3-fluorophenyl)sulfonyl-4-methoxypyrrol-3-yl]-N-methylmethanamine | [1] |

| Molecular Formula | C19H17F3N2O3S | [1][2] |

| Molecular Weight | 410.4 g/mol | [1][3] |

| CAS Number | 1902954-60-2 | [1] |

| Topological Polar Surface Area | 68.7 Ų | [1][3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 7 | [3] |

| Rotatable Bond Count | 6 | [3] |

Mechanism of Action

Fexuprazan exerts its acid-suppressing effect by competitively and reversibly binding to the potassium-binding site of the H+/K+-ATPase in gastric parietal cells. Unlike PPIs, Fexuprazan does not require acid activation and can inhibit both active and inactive proton pumps. This leads to a rapid onset of action and potent, sustained inhibition of gastric acid secretion.

Mechanism of Fexuprazan Action

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic Profile

Fexuprazan exhibits favorable pharmacokinetic properties, including rapid absorption and a relatively long elimination half-life.

| Parameter | Value | Condition | Reference |

| Tmax (Median) | 1.75–3.5 hours | Single Dose | [4] |

| Elimination Half-life | ~9 hours | Single Dose | [4] |

| Oral Bioavailability (Predicted) | 38.4–38.6% | N/A | [4] |

| Urinary Excretion | 0.29–2.02% | N/A | [4] |

| Cmax (Mean) | 8.26 ng/mL | 10 mg Single Dose | [5] |

| AUC0–12h (Mean) | 53.47 h∙ng/mL | 10 mg Single Dose | [5] |

| Cmax,ss (Mean) | 13.85 ng/mL | 10 mg Multiple Doses | [5] |

| AUC0–12h,ss (Mean) | 109.73 h∙ng/mL | 10 mg Multiple Doses | [5] |

Pharmacodynamic Profile

Fexuprazan demonstrates a dose-dependent and sustained suppression of gastric acid.

| Parameter | 40 mg Dose | 80 mg Dose | Ethnicity | Reference |

| Mean % time intragastric pH > 4 (Multiple Doses) | 64.3% | 94.8% | Korean | [6] |

| Mean % time intragastric pH > 4 (Multiple Doses) | 62.8% | 90.6% | Caucasian | [6] |

| Mean % time intragastric pH > 4 (Multiple Doses) | 70.3% | 90.6% | Japanese | [6] |

Clinical Efficacy

Erosive Esophagitis

Clinical trials have demonstrated the non-inferiority of Fexuprazan to Esomeprazole in healing erosive esophagitis.

| Outcome | Fexuprazan 40 mg | Esomeprazole 40 mg | Timepoint | Analysis Set | Reference |

| Healing Rate | 90.3% (93/103) | 88.5% (92/104) | 4 Weeks | Per-Protocol | [7] |

| Healing Rate | 99.1% (106/107) | 99.1% (110/111) | 8 Weeks | Per-Protocol | [7] |

| Healing Rate | 88.5% (146/165) | 89.0% (145/163) | 8 Weeks | Full Analysis | [8] |

| Healing Rate | 97.3% (145/149) | 97.9% (143/146) | 8 Weeks | Per-Protocol | [8] |

Acute and Chronic Gastritis

Fexuprazan has shown superior efficacy compared to placebo in improving gastric erosions in patients with gastritis.

| Outcome | Fexuprazan 20 mg q.d. | Fexuprazan 10 mg b.i.d. | Placebo | Timepoint | Reference |

| Erosion Improvement Rate | 57.8% (59/102) | 65.7% (67/102) | 40.6% (39/96) | 2 Weeks | [9][10] |

| Erosion Healing Rate | 54.9% (56/102) | 57.8% (59/102) | 39.6% (38/96) | 2 Weeks | [9][10] |

Experimental Protocols

Phase III Erosive Esophagitis Study (vs. Esomeprazole)

-

Study Design: A randomized, double-blind, parallel-group, multicenter, non-inferiority trial.[7]

-

Participants: Adult patients with endoscopically confirmed erosive esophagitis.[7]

-

Intervention: Patients were randomized (1:1) to receive either Fexuprazan 40 mg or Esomeprazole 40 mg once daily for 4 to 8 weeks.[8]

-

Primary Endpoint: Healing rate of erosive esophagitis at week 8.[7]

-

Secondary Endpoints: Healing rate at week 4, symptom response, and quality of life assessments.[7]

-

Methodology:

-

Screening endoscopy was performed to confirm eligibility.

-

Participants were stratified according to the Los Angeles (LA) Classification Grade of erosive esophagitis.[7]

-

Follow-up endoscopies were conducted at weeks 4 and 8 to assess healing.

-

Symptom and quality of life questionnaires were administered at baseline and follow-up visits.

-

Safety was monitored through the recording of treatment-emergent adverse events (TEAEs) and laboratory tests.[8]

-

Phase III Gastritis Study (vs. Placebo)

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter trial.[9][11]

-

Participants: Patients with acute or chronic gastritis with one or more gastric erosions on endoscopy and subjective symptoms.[9][11]

-

Intervention: Patients were randomized into three groups: Fexuprazan 20 mg once a day (q.d.), Fexuprazan 10 mg twice a day (b.i.d.), or placebo for 2 weeks.[9][11]

-

Primary Endpoint: Erosion improvement rate at 2 weeks.[9][11]

-

Secondary Endpoints: Cure rates of erosion and edema, and improvement rates of redness, hemorrhage, and subjective symptoms.[9][11]

-

Methodology:

-

Baseline endoscopy was performed to confirm the presence of gastric erosions.

-

Subjective symptoms were assessed using a validated questionnaire.

-

A follow-up endoscopy was performed at 2 weeks to evaluate the primary and secondary endpoints.

-

Adverse drug reactions were recorded throughout the study.[9][11]

-

Phase III Erosive Esophagitis Trial Workflow

Conclusion

Fexuprazan represents a significant advancement in the treatment of acid-related diseases. Its distinct mechanism of action as a P-CAB translates into a rapid, potent, and sustained suppression of gastric acid, with a favorable pharmacokinetic and safety profile. Clinical data have demonstrated its efficacy in both erosive esophagitis and gastritis. For drug development professionals and researchers, Fexuprazan offers a promising alternative to traditional acid-suppressive therapies, with the potential to improve patient outcomes. Further research may continue to elucidate its full therapeutic potential in a broader range of acid-related conditions.

References

- 1. Fexuprazan | C19H17F3N2O3S | CID 122662112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fexuprazan - Wikipedia [en.wikipedia.org]

- 3. Fexuprazan | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Development of Physiologically Based Pharmacokinetic Model for Orally Administered Fexuprazan in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pharmacodynamics and pharmacokinetics of DWP14012 (fexuprazan) in healthy subjects with different ethnicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Randomized controlled trial to evaluate the efficacy and safety of fexuprazan compared with esomeprazole in erosive esophagitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The efficacy and safety of fexuprazan in treating erosive esophagitis: a phase III, randomized, double-blind, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 10. Efficacy and Safety of Fexuprazan in Patients with Acute or Chronic Gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficacy and Safety of Fexuprazan in Patients with Acute or Chronic Gastritis - PMC [pmc.ncbi.nlm.nih.gov]

Abeprazan: A Technical Overview of In Vivo and In Vitro Studies

Introduction

Abeprazan, also known by its development code DWP14012 and as Fexuprazan, is a novel small molecule drug classified as a potassium-competitive acid blocker (P-CAB).[1][2] It is developed for the treatment of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD), peptic ulcers, and gastritis.[3][4] Unlike traditional proton pump inhibitors (PPIs), which have been the standard of care for decades, this compound offers a distinct mechanism of action that provides rapid, potent, and sustained suppression of gastric acid.[5][6] This technical guide synthesizes the core findings from pivotal in vitro and in vivo studies, detailing the pharmacokinetics, pharmacodynamics, efficacy, and experimental protocols associated with this compound.

Mechanism of Action

This compound functions by directly targeting the H+/K+-ATPase, the proton pump responsible for the final step of acid secretion in gastric parietal cells.[7] Its mechanism is characterized by the following key features:

-

Potassium-Competitive Inhibition : this compound competitively and reversibly binds to the potassium-ion (K+) binding site of the H+/K+-ATPase.[1][8] This action prevents the exchange of H+ and K+ ions across the parietal cell membrane, thereby inhibiting acid secretion.[2]

-

No Acid Activation Required : A significant advantage over PPIs is that this compound does not require an acidic environment for activation.[3][9] PPIs are prodrugs that must be activated by the acidic canaliculus of the parietal cell, whereas this compound binds directly to the active proton pump.[5][7]

-

Rapid Onset of Action : The direct and reversible binding mechanism allows for a much faster onset of action compared to PPIs, which often require several days to achieve their maximum effect.[5]

In Vitro Studies

In vitro experiments have been crucial in defining the fundamental pharmacological properties of this compound before its progression into animal and human trials.

Key Findings

Key characteristics identified through in vitro assays include its binding affinity, metabolic pathways, and plasma protein binding. This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[7][10] Its main metabolite, M14, is considered ineffective.[7] This reliance on CYP3A4, rather than the more polymorphic CYP2C19 enzyme that metabolizes many PPIs, suggests a lower potential for inter-individual variability in drug efficacy.[6][11]

Data Presentation

| Parameter | Finding | Source |

| Primary Metabolic Enzyme | CYP3A4 | [7][10] |

| Plasma Protein Binding | 94.3% (at 1 µg/mL) | [7] |

| 92.8% (at 10 µg/mL) | [7] | |

| Inhibitory Action | Reversible, potassium-competitive ionic binding to H+, K+-ATPase | [1][9] |

| Transporter Interaction | Competitive inhibitory effect against MATE1, MATE2K, and OCT1 | [7] |

In Vivo Studies

In vivo research, encompassing both preclinical animal models and extensive human clinical trials, has demonstrated this compound's potent acid-suppressing effects and established its clinical utility.

Preclinical Animal Studies

This compound has shown robust, dose-dependent inhibition of gastric acid secretion in multiple animal models. Studies have consistently demonstrated that its efficacy is equal to or greater than that of other P-CABs, such as vonoprazan.[3][8]

Data Presentation: Animal Models

| Animal Model | Key Finding | Source |

| Pylorus-ligated rats | Dose-dependent inhibition of gastric acid secretion. | [3][8] |

| Lumen-perfused rat models | Efficacy equal to or greater than vonoprazan. | [3][8] |

| Heidenhain pouch dog models | Potent and sustained acid suppression. | [3][8] |

Clinical Studies in Humans

Clinical trials have evaluated the pharmacokinetics (PK), pharmacodynamics (PD), safety, and efficacy of this compound across various doses and populations.

Pharmacokinetics and Pharmacodynamics (PK/PD)

This compound is rapidly absorbed following oral administration, with peak plasma concentrations (Tmax) reached between 1.75 and 3.5 hours.[7] It exhibits a relatively long elimination half-life of approximately 9 hours.[10] The drug's exposure increases in a dose-proportional manner, and importantly, its bioavailability is not significantly affected by food intake.[7]

The pharmacodynamic effect—gastric acid suppression—is rapid and robust. Studies measuring 24-hour intragastric pH have shown that this compound significantly increases the percentage of time the pH remains above 4, a key benchmark for healing acid-related mucosal damage.[12]

Data Presentation: Human Pharmacokinetics & Pharmacodynamics

| Parameter | Dose | Value | Ethnicity | Source |

| Median Tmax (Time to Peak) | 10-320 mg | 1.75 - 3.5 hours | Healthy Adults | [7] |

| Elimination Half-life | Not specified | ~9 hours | Healthy Adults | [10] |

| % Time pH > 4 (Multiple Doses) | 40 mg | 64.3% | Korean | [12] |

| 40 mg | 62.8% | Caucasian | [12] | |

| 40 mg | 70.3% | Japanese | [12] | |

| 80 mg | 94.8% | Korean | [12] | |

| 80 mg | 90.6% | Caucasian | [12] | |

| 80 mg | 90.6% | Japanese | [12] |

Clinical Efficacy

Phase III clinical trials have confirmed this compound's efficacy in treating acid-related disorders. In a trial for erosive esophagitis (EE), a 40 mg daily dose of this compound demonstrated a 99% mucosal healing rate by week 8.[2] It also provided faster and better relief from heartburn symptoms compared to esomeprazole, particularly in patients with moderate to severe symptoms.[2] For acute or chronic gastritis, both 20 mg once-daily and 10 mg twice-daily regimens were superior to placebo in improving and healing gastric erosions over a two-week period.[4][13]

Data Presentation: Clinical Efficacy

| Indication | Treatment | Endpoint | Result | Source |

| Erosive Esophagitis | This compound 40 mg | Mucosal Healing Rate (Week 8) | 99% | [2] |

| This compound 40 mg (post-meal) | EE Healing Rate (Week 4) | 100.00% | [14] | |

| This compound 40 mg (pre-meal) | EE Healing Rate (Week 4) | 98.77% | [14] | |

| Acute/Chronic Gastritis | This compound 20 mg q.d. | Erosion Improvement Rate (Week 2) | 57.8% (vs. 40.6% for placebo) | [4][13] |

| This compound 10 mg b.i.d. | Erosion Improvement Rate (Week 2) | 65.7% (vs. 40.6% for placebo) | [4][13] | |

| This compound 20 mg q.d. | Erosion Healing Rate (Week 2) | 54.9% (vs. 39.6% for placebo) | [13] | |

| This compound 10 mg b.i.d. | Erosion Healing Rate (Week 2) | 57.8% (vs. 39.6% for placebo) | [13] |

Experimental Protocols

The following section details the methodologies employed in key in vivo studies of this compound.

Pharmacodynamic Assessment in Healthy Subjects

This protocol is based on studies designed to measure the acid-suppressing effects of this compound.[12]

-

Subject Recruitment : Healthy male subjects are recruited and screened for eligibility.

-

Study Design : A randomized, double-blind, placebo-controlled, single- and multiple-dose design is used.

-

Dosing : Subjects are assigned to different dose groups (e.g., 20 mg, 40 mg, 80 mg of this compound or placebo) and receive the drug orally for a set number of days (e.g., 7 days for multiple-dose evaluation).

-

Intragastric pH Monitoring : On specified days (e.g., before the first dose and on the last day of dosing), a pH monitoring catheter is inserted through the nasal passage into the stomach. The pH is recorded continuously for 24 hours.

-

Data Analysis : The primary pharmacodynamic endpoint is the percentage of the 24-hour period during which the intragastric pH is maintained above a certain threshold (e.g., pH > 4).

Efficacy Assessment in Patients with Erosive Esophagitis

This protocol describes a typical Phase III trial to evaluate healing rates.[2][14]

-

Patient Population : Patients with endoscopically confirmed erosive esophagitis (e.g., Los Angeles [LA] grades A-D) are enrolled.

-

Study Design : A randomized, multicenter study. It can be double-blind and compared against an active comparator (e.g., esomeprazole) or open-label to assess different dosing times (pre- vs. post-meal).

-

Treatment : Patients receive a daily oral dose of this compound (e.g., 40 mg) or the comparator drug for a period of 4 to 8 weeks.

-

Primary Endpoint Assessment : A follow-up endoscopy is performed at week 4 and/or week 8. The primary endpoint is the rate of complete mucosal healing, defined as the absence of visible erosions (LA grade N).

-

Secondary Endpoints : Symptom relief (e.g., heartburn, regurgitation) is assessed using patient diaries and validated questionnaires. Safety and tolerability are monitored throughout the study.

Conclusion

In vivo and in vitro studies have established this compound (Fexuprazan) as a potent, rapid-acting, and durable inhibitor of gastric acid secretion. Its distinct mechanism as a potassium-competitive acid blocker confers several potential advantages over traditional PPIs, including a fast onset of action, effectiveness independent of food intake, and a metabolic profile that may reduce variability in patient response.[6] Clinical data have confirmed its high efficacy in healing erosive esophagitis and gastritis with a favorable safety profile. These findings position this compound as a significant next-generation therapeutic option for the management of acid-related gastrointestinal disorders.

References

- 1. abmole.com [abmole.com]

- 2. New Proton Pump Inhibitors – Crystalline Patent this compound Succinate (DWP14012) – Granted to Korean Firm Daewoong – News & Updates [chemrobotics.in]

- 3. This compound hydrochloride | Proton pump | TargetMol [targetmol.com]

- 4. Efficacy and Safety of Fexuprazan in Patients with Acute or Chronic Gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Keverprazan Hydrochloride? [synapse.patsnap.com]

- 6. Review of the clinical development of fexuprazan for gastroesophageal reflux-related disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. verification.fda.gov.ph [verification.fda.gov.ph]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Development of Physiologically Based Pharmacokinetic Model for Orally Administered Fexuprazan in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. Pharmacodynamics and pharmacokinetics of DWP14012 (fexuprazan) in healthy subjects with different ethnicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficacy and Safety of Fexuprazan in Patients with Acute or Chronic Gastritis [gutnliver.org]

- 14. Randomized Multicenter Study to Evaluate the Efficacy and Safety of Fexuprazan According to the Timing of Dosing in Patients With Erosive Esophagitis - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of Fexuprazan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fexuprazan is a novel potassium-competitive acid blocker (P-CAB) that reversibly inhibits the gastric H+/K+-ATPase, the final step in the gastric acid secretion pathway.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of fexuprazan, summarizing key data from preclinical and clinical studies. It is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the study of acid-related disorders. This document details the absorption, distribution, metabolism, and excretion of fexuprazan, as well as its dose-dependent effects on gastric pH. Methodologies from key experiments are described, and signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this next-generation acid suppressant.

Introduction

Acid-related disorders, including gastroesophageal reflux disease (GERD) and gastritis, are highly prevalent conditions necessitating effective and well-tolerated therapeutic options.[3] While proton pump inhibitors (PPIs) have long been the standard of care, their limitations, such as a delayed onset of action and food-dependent efficacy, have driven the development of new therapeutic classes.[3][4] Fexuprazan emerges as a promising alternative, offering a distinct mechanism of action and favorable pharmacokinetic profile.[5] As a P-CAB, fexuprazan competitively and reversibly binds to the potassium-binding site of the H+/K+-ATPase, leading to rapid and sustained inhibition of gastric acid secretion.[6][7]

Pharmacokinetics

Fexuprazan exhibits predictable pharmacokinetic properties, characterized by rapid absorption, dose-proportional exposure, and a relatively long half-life, contributing to its sustained pharmacodynamic effect.[4][8]

Absorption

Following oral administration, fexuprazan is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) typically observed between 1.75 and 3.5 hours.[6][8] Plasma concentrations of fexuprazan increase in a dose-proportional manner across a range of 10 mg to 320 mg.[1][6] Notably, the pharmacokinetic parameters of fexuprazan are not significantly affected by food intake, allowing for more convenient dosing regimens compared to PPIs.[1][8] The absolute oral bioavailability of fexuprazan is estimated to be between 38.4% and 38.6%.[4][9]

Distribution

The volume of distribution at steady state (Vss) in humans has been estimated to be 7.48 L/kg for a 70 kg individual, suggesting extensive tissue distribution.[4]

Metabolism

Fexuprazan is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor.[6][10] Other CYPs, including CYP2B6, CYP2C19, and CYP2D6, are also involved to a lesser extent.[6][11] The main metabolite, M14, is considered inactive, as it does not inhibit the H+/K+-ATPase.[6][11]

Excretion

The elimination of fexuprazan occurs predominantly through feces.[6] Following oral administration of radiolabeled fexuprazan to rats and dogs, the majority of the dose was recovered in feces (80.1% in rats and 57.9% in dogs).[6] Urinary excretion of the unchanged drug in humans is minimal, accounting for approximately 0.6% of the administered dose.[4][6] The mean elimination half-life (t1/2) of fexuprazan in healthy adults is approximately 9 to 9.7 hours.[6][12]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of fexuprazan from single and multiple-dose studies in healthy adult subjects.

Table 1: Single-Dose Pharmacokinetics of Fexuprazan

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC0-12h (h·ng/mL) | Half-life (hr) |

| 10 mg | 8.26 | 2.25 | 53.47 | ~9 |

| 40 mg (1x40mg) | 33.87 | 3.00 | - | 9.44 |

| 40 mg (4x10mg) | 34.62 | 2.50 | - | 9.91 |

Data compiled from multiple sources.[12][13]

Table 2: Multiple-Dose (Steady-State) Pharmacokinetics of Fexuprazan

| Dosing Regimen | Cmax,ss (ng/mL) | Tmax,ss (hr) | AUC0-12h,ss (h·ng/mL) | Cmin,ss (ng/mL) |

| 10 mg twice daily | 13.85 | 2.00 | 109.73 | 5.36 |

Data from a study with multiple doses administered twice daily.[12]

Pharmacodynamics

The primary pharmacodynamic effect of fexuprazan is the dose-dependent suppression of gastric acid secretion, leading to an increase in intragastric pH.

Mechanism of Action

Fexuprazan acts as a potassium-competitive acid blocker (P-CAB). It competitively and reversibly inhibits the final step of gastric acid production by blocking the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][6] Unlike PPIs, which require acid-mediated activation and bind irreversibly to active proton pumps, fexuprazan does not require an acidic environment for activation and can bind to both active and inactive pumps.[1][2] This leads to a more rapid onset of action and sustained acid suppression.[4][8]

References

- 1. Randomized controlled trial to evaluate the efficacy and safety of fexuprazan compared with esomeprazole in erosive esophagitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Fexuprazan | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 4. Development of Physiologically Based Pharmacokinetic Model for Orally Administered Fexuprazan in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. verification.fda.gov.ph [verification.fda.gov.ph]

- 7. Fexuprazan safeguards the esophagus from hydrochloric acid-induced damage by suppressing NLRP1/Caspase-1/GSDMD pyroptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy and Safety of Fexuprazan in Patients with Acute or Chronic Gastritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetic interactions between fexuprazan, a potassium‐competitive acid blocker, and nonsteroidal anti‐inflammatory drugs in healthy males - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. preprints.org [preprints.org]

- 13. mdpi.com [mdpi.com]

Abeprazan's Effect on Gastric Acid Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abeprazan, also known as fexuprazan, is a potassium-competitive acid blocker (P-CAB) that represents a significant advancement in the management of acid-related disorders. Unlike traditional proton pump inhibitors (PPIs), this compound competitively and reversibly inhibits the final step in the gastric acid secretion pathway, the H+/K+-ATPase, without the need for acid activation.[1][2] This technical guide provides a comprehensive overview of this compound's mechanism of action, its quantitative effects on gastric acid secretion, detailed experimental protocols for its evaluation, and a visual representation of the relevant physiological and experimental workflows.

Introduction

Gastric acid secretion is a complex physiological process tightly regulated by neural, hormonal, and paracrine pathways. The proton pump, H+/K+-ATPase, located in the apical membrane of parietal cells, is the final common pathway for secreting H+ ions into the gastric lumen.[3][4] Dysregulation of this process can lead to various acid-related disorders, including gastroesophageal reflux disease (GERD) and peptic ulcers.[2][5] this compound offers a distinct pharmacological profile compared to PPIs, characterized by a rapid onset of action and sustained acid suppression.[6][7]

Mechanism of Action

This compound functions as a potassium-competitive acid blocker (P-CAB).[1][2] Its primary mode of action is the reversible inhibition of the gastric H+/K+-ATPase.[1][8] Key features of its mechanism include:

-

Direct Inhibition: this compound directly binds to the H+/K+-ATPase enzyme.[1]

-

Potassium Competition: It competes with potassium ions (K+) for binding to the enzyme, thereby preventing the conformational changes necessary for proton translocation.[2]

-

Acid-Independent Activation: Unlike PPIs, this compound does not require an acidic environment for its activation, allowing for a more rapid onset of action.[1][2]

This mechanism leads to a potent and dose-dependent suppression of gastric acid secretion.[2]

Quantitative Effects on Gastric Acid Secretion

Clinical and preclinical studies have demonstrated the significant and sustained effect of this compound on intragastric pH.

Table 1: Clinical Efficacy of Fexuprazan in Erosive Esophagitis

| Endpoint | Fexuprazan 40 mg (n=107) | Esomeprazole 40 mg (n=111) |

| Healing Rate at Week 8 | 99.1% (106/107) | 99.1% (110/111) |

| Healing Rate at Week 4 | 90.3% (93/103) | 88.5% (92/104) |

Data from a randomized controlled trial comparing fexuprazan and esomeprazole in patients with erosive esophagitis.[6]

Table 2: Efficacy of Fexuprazan in Acute or Chronic Gastritis

| Treatment Group | Erosion Improvement Rate (2 weeks) |

| Fexuprazan 20 mg q.d. | 57.8% (59/102) |

| Fexuprazan 10 mg b.i.d. | 65.7% (67/102) |

| Placebo | 40.6% (39/96) |

Results from a phase III study on the efficacy of fexuprazan in patients with acute or chronic gastritis.[9][10]

Signaling Pathways and Experimental Workflows

Gastric Acid Secretion Signaling Pathway

The secretion of gastric acid by parietal cells is a multi-step process initiated by various stimuli. The final step is the activation of the H+/K+-ATPase.

Caption: Signaling pathway of gastric acid secretion and the inhibitory action of this compound.

Experimental Workflow: 24-Hour Intragastric pH Monitoring

This procedure is the gold standard for assessing the efficacy of acid-suppressing drugs.[11]

Caption: Workflow for 24-hour intragastric pH monitoring.

Experimental Protocols

24-Hour Intragastric pH Monitoring

Objective: To continuously measure the acidity in the stomach over a 24-hour period to evaluate the pharmacodynamic effect of this compound.

Procedure:

-

Patient Preparation: Patients are required to cease any acid-suppressing medications, such as PPIs or H2-receptor antagonists, for a specified period (typically 3-7 days) before the study.[11][12]

-

Probe Insertion: A thin, flexible catheter with a pH sensor at its tip is passed through the patient's nose, down the esophagus, and into the stomach.[11] The correct positioning is confirmed, often by pH measurement.

-

Data Recording: The catheter is connected to a portable data logger that the patient wears for 24 hours. The device records pH values at regular intervals. Patients are instructed to maintain their normal daily activities and diet and to record meal times, sleep periods, and any symptoms experienced in a diary.[12][13]

-

Data Analysis: After 24 hours, the catheter is removed, and the data from the logger is downloaded to a computer. The primary endpoint is typically the percentage of time that the intragastric pH is maintained above a certain threshold (e.g., pH > 4).[14]

Pylorus Ligation Model in Rats

Objective: To induce the accumulation of gastric acid in rats to study the antisecretory effects of this compound.[15][16]

Procedure:

-

Animal Preparation: Rats are fasted for 24-48 hours before the experiment, with free access to water.[9][15]

-

Surgical Procedure: Under anesthesia, a midline abdominal incision is made to expose the stomach. The pyloric end of the stomach is carefully ligated with a silk suture, ensuring that the blood supply is not occluded.[15][16]

-

Drug Administration: this compound or the vehicle control is administered, typically intraduodenally, immediately after pylorus ligation.[16]

-

Sample Collection: After a set period (usually 4-19 hours), the animals are euthanized. The esophagus is clamped, and the stomach is removed.[15][16]

-

Analysis: The gastric contents are collected, centrifuged, and the volume is measured. The pH and total acidity of the gastric juice are determined by titration with NaOH.[9][16]

Heidenhain Pouch Dog Model

Objective: To create a vagally denervated pouch of the stomach to study the direct effects of secretagogues and inhibitors on gastric acid secretion.[8]

Procedure:

-

Surgical Preparation: A portion of the fundic region of the stomach is surgically separated from the main stomach to form a pouch. The blood supply to the pouch is maintained, but the vagal nerve supply is severed. A cannula is inserted into the pouch to allow for the collection of gastric secretions.[8][17]

-

Stimulation of Acid Secretion: After a recovery period, gastric acid secretion from the pouch is stimulated using agents like histamine or pentagastrin.[18][19]

-

Drug Administration and Sample Collection: this compound is administered, and the gastric juice from the pouch is collected at regular intervals.

-

Analysis: The volume, pH, and acid concentration of the collected gastric juice are measured to determine the inhibitory effect of this compound on stimulated acid secretion.[18]

Conclusion

This compound is a potent inhibitor of gastric acid secretion with a rapid and sustained mechanism of action. Its efficacy has been demonstrated in both clinical and preclinical models. The data and protocols presented in this guide provide a comprehensive resource for researchers and professionals in the field of gastroenterology and drug development. The unique properties of this compound as a P-CAB position it as a valuable therapeutic option for the management of acid-related disorders.

References

- 1. teachmeanatomy.info [teachmeanatomy.info]

- 2. This compound hydrochloride | Proton pump | TargetMol [targetmol.com]

- 3. Hydrogen potassium ATPase - Wikipedia [en.wikipedia.org]

- 4. What are H+/K+ ATPase and how do they work? [synapse.patsnap.com]

- 5. Efficacy and safety of fexuprazan in patients with symptoms and signs of laryngopharyngeal reflux disease: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Randomized controlled trial to evaluate the efficacy and safety of fexuprazan compared with esomeprazole in erosive esophagitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heidenhain pouch distension as a stimulus for acid and pepsin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Expt 3- Antiulcer activity by pyloric ligation method.pdf [slideshare.net]

- 10. Efficacy and Safety of Fexuprazan in Patients with Acute or Chronic Gastritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 24hr pH Monitoring Testing - GI Motility Disorders Unit | Western Sydney University [westernsydney.edu.au]

- 12. nth.nhs.uk [nth.nhs.uk]

- 13. Patient Compliance during 24-Hour Dual pH Probe Monitoring for Extraesophageal Reflux - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]

- 15. Pylorus ligastion method for anti ulcer study | PPTX [slideshare.net]

- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 17. Response of Heidenhain pouch to histamine, gastrin and feeding before and after truncal vagotomy in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Gastric acid secretion in the dog: a mechanism-based pharmacodynamic model for histamine stimulation and irreversible inhibition by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mucinous secretion from canine Heidenhain pouch after stimulation with food, pentagastrin and histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reversible Inhibition of H+, K+-ATPase by Abeprazan

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Abeprazan (also known as Fexuprazan or DWP14012) is a next-generation therapeutic agent for acid-related gastrointestinal disorders. As a member of the potassium-competitive acid blocker (P-CAB) class, this compound offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). It reversibly inhibits the gastric H+, K+-ATPase, the final step in the acid secretion pathway, by competing with potassium ions.[1][2][3][4][5][6][7][8] This technical guide provides a comprehensive overview of the core principles of this compound's mechanism, supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of the relevant biological and experimental pathways.

Mechanism of Action: Reversible and Competitive Inhibition

This compound exerts its acid-suppressing effects by directly targeting the gastric H+, K+-ATPase, or proton pump, located in the secretory canaliculi of parietal cells.[9] Unlike PPIs, which are prodrugs requiring activation in an acidic environment to form irreversible covalent bonds with the proton pump, this compound is an active drug that does not necessitate acid activation.[3][4][6][7][10] Its mechanism is characterized by reversible, ionic binding to the H+, K+-ATPase, where it competes with K+ ions for binding to the enzyme.[3][4][5][6][7][8] This competitive inhibition prevents the conformational changes in the enzyme necessary for the exchange of intracellular H+ for extracellular K+, thereby halting gastric acid secretion.[9]

The key advantages of this mechanism include a rapid onset of action and the ability to inhibit both active and resting proton pumps.[5] Furthermore, the reversible nature of the binding allows for a more controlled and predictable duration of acid suppression.

Quantitative Pharmacokinetic and Pharmacodynamic Data

Clinical studies have provided valuable quantitative data on the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound. The following tables summarize key parameters from single ascending dose (SAD) and multiple ascending dose (MAD) studies in healthy male subjects.

Pharmacokinetic Profile of this compound

Pharmacokinetic parameters demonstrate that this compound is rapidly absorbed, with dose-proportional increases in exposure. The terminal half-life is approximately 9 hours, and there is no significant accumulation with repeated dosing.[11]

Table 1: Pharmacokinetic Parameters of this compound (Single Ascending Dose)

| Dose | Cmax (ng/mL) | Tmax (hr) | AUClast (ng·hr/mL) |

|---|---|---|---|

| 10 mg | 83.3 ± 22.9 | 2.0 (1.5-3.0) | 599.3 ± 136.7 |

| 20 mg | 159.2 ± 31.8 | 2.0 (1.5-4.0) | 1299.7 ± 255.4 |

| 40 mg | 321.5 ± 80.7 | 2.5 (1.5-4.0) | 2908.1 ± 722.5 |

| 80 mg | 647.8 ± 129.8 | 3.0 (2.0-4.0) | 6092.8 ± 1175.4 |

| 160 mg | 1272.1 ± 273.4 | 3.0 (2.0-4.0) | 12596.1 ± 2548.8 |

| 320 mg | 2355.7 ± 536.6 | 3.5 (2.0-4.0) | 26047.8 ± 6181.1 |

Data from Sunwoo J, et al. Aliment Pharmacol Ther. 2018;48(2):206-218. Values are mean ± SD, except for Tmax which is median (range).

Table 2: Pharmacokinetic Parameters of this compound (Multiple Ascending Dose - Day 7)

| Dose | Cmax,ss (ng/mL) | Tmax,ss (hr) | AUCτ,ss (ng·hr/mL) |

|---|---|---|---|

| 20 mg | 162.7 ± 39.1 | 3.0 (2.0-3.0) | 1198.1 ± 281.8 |

| 40 mg | 344.1 ± 73.0 | 3.0 (2.0-4.0) | 2771.6 ± 584.8 |

| 80 mg | 679.4 ± 141.6 | 3.0 (2.0-4.0) | 5868.9 ± 1243.2 |

| 160 mg | 1342.9 ± 316.5 | 3.0 (2.0-4.0) | 12502.8 ± 2904.7 |

Data from Sunwoo J, et al. Aliment Pharmacol Ther. 2018;48(2):206-218. Values are mean ± SD, except for Tmax,ss which is median (range).

Pharmacodynamic Profile of this compound

Pharmacodynamic data show that this compound leads to rapid and sustained elevation of intragastric pH in a dose-dependent manner.

Table 3: Pharmacodynamic Parameters of this compound (Single Ascending Dose - 24h post-dose)

| Dose | % Time pH > 4 |

|---|---|

| 10 mg | 22.3 ± 13.9 |

| 20 mg | 33.3 ± 15.6 |

| 40 mg | 52.3 ± 17.5 |

| 80 mg | 70.8 ± 10.7 |

| 160 mg | 89.1 ± 6.9 |

| 320 mg | 96.0 ± 2.9 |

Data from Sunwoo J, et al. Aliment Pharmacol Ther. 2018;48(2):206-218. Values are mean ± SD.

Table 4: Pharmacodynamic Parameters of this compound (Multiple Ascending Dose - Day 7, 24h post-dose)

| Dose | % Time pH > 4 |

|---|---|

| 20 mg | 43.1 ± 18.0 |

| 40 mg | 64.3 ± 13.5 |

| 80 mg | 94.8 ± 3.4 |

| 160 mg | 98.2 ± 1.5 |

Data from Sunwoo J, et al. Aliment Pharmacol Ther. 2018;48(2):206-218 and Hwang et al. Aliment Pharmacol Ther. 2020;52(11-12):1648-1657. Values are mean ± SD.

Experimental Protocols

In Vitro H+, K+-ATPase Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds like this compound on the gastric H+, K+-ATPase. The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the enzyme.

Objective: To determine the concentration-dependent inhibition of H+, K+-ATPase activity by this compound and to calculate its IC50 value.

Materials:

-

Enzyme Source: H+, K+-ATPase-enriched microsomal vesicles prepared from porcine or rabbit gastric mucosa.

-

Assay Buffer: 40 mM Tris-HCl buffer, pH 7.4.

-

Reagents:

-

ATP (disodium salt)

-

MgCl₂

-

KCl

-

This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO).

-

Trichloroacetic acid (TCA) solution (e.g., 10%) to stop the reaction.

-

Reagents for phosphate determination (e.g., ammonium molybdate, ascorbic acid, or a commercial Malachite Green-based reagent).

-

Bovine Serum Albumin (BSA) for protein concentration determination.

-

Procedure:

-

Preparation of Gastric Microsomes:

-

Obtain fresh porcine or rabbit stomachs from a local abattoir.

-

Isolate the gastric mucosa and homogenize in a buffered sucrose solution.

-

Perform differential centrifugation to isolate the microsomal fraction rich in H+, K+-ATPase.

-

Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).

-

-

ATPase Inhibition Assay:

-

Prepare a reaction mixture containing the assay buffer, MgCl₂ (e.g., 2 mM), KCl (e.g., 10 mM), and the microsomal enzyme preparation (e.g., 10-20 µg of protein).

-

Add varying concentrations of this compound to the reaction mixtures. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., omeprazole).

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 30-60 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding ATP to a final concentration of, for example, 2 mM.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding cold TCA solution.

-

Centrifuge the tubes to pellet the precipitated protein.

-

-

Determination of Inorganic Phosphate (Pi) Release:

-

Take an aliquot of the supernatant from each tube.

-

Quantify the amount of inorganic phosphate released using a colorimetric method. A common method involves the formation of a phosphomolybdate complex, which is then reduced to form a colored product that can be measured spectrophotometrically (e.g., at 660 nm).

-

Create a standard curve using known concentrations of phosphate to determine the amount of Pi in the experimental samples.

-

-

Data Analysis:

-

Calculate the percentage of H+, K+-ATPase inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.

-

References

- 1. A continuous spectrophotometric assay for inorganic phosphate and for measuring phosphate release kinetics in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound hydrochloride | Proton pump | TargetMol [targetmol.com]

- 5. Efficacy and Safety of Fexuprazan in Patients with Acute or Chronic Gastritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abmole.com [abmole.com]

- 7. abmole.com [abmole.com]

- 8. Fexuprazan/Abeprazan - Protheragen [protheragen.ai]

- 9. verification.fda.gov.ph [verification.fda.gov.ph]

- 10. droracle.ai [droracle.ai]

- 11. researchgate.net [researchgate.net]

Preclinical Profile of Abeprazan: An In-Depth Technical Guide for GERD Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Abeprazan (also known as Fexuprazan, DWP14012) is a potent, orally active, reversible potassium-competitive acid blocker (P-CAB) developed for the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders. This technical guide provides a comprehensive overview of the preclinical research on this compound, focusing on its mechanism of action, pharmacodynamics, pharmacokinetics, and safety profile. The data presented herein is intended to support further research and development efforts in the field of gastric acid suppression.

Mechanism of Action

This compound exerts its acid-suppressing effects by competitively and reversibly binding to the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2] Unlike proton pump inhibitors (PPIs), this compound does not require an acidic environment for activation, allowing for a rapid onset of action.[1][2] By competing with potassium ions (K+), it effectively blocks the final step in the gastric acid secretion pathway.

dot

Pharmacodynamics

Preclinical studies have demonstrated this compound's potent and dose-dependent inhibition of gastric acid secretion in various animal models.

In Vitro H+/K+-ATPase Inhibition

While a specific IC50 value for this compound's inhibition of H+/K+-ATPase is not publicly available in the reviewed literature, its class of potassium-competitive acid blockers are known for their high affinity and potent inhibitory activity. For comparison, Tegoprazan, another P-CAB, inhibited porcine H+/K+-ATPase with an IC50 value of 0.53 μM in a reversible manner.

In Vivo Efficacy

This compound has shown significant efficacy in reducing gastric acid secretion in preclinical models, with potency comparable or superior to other P-CABs like vonoprazan.

Table 1: In Vivo Efficacy of this compound and Comparators

| Animal Model | Drug | Dosage | Effect | Reference |

| Heidenhain Pouch Dog | This compound | 0.7 mg/kg | ED50 for inhibition of histamine-stimulated acid secretion | |

| Pylorus-ligated Rat | Tegoprazan | 2.0 mg/kg | ED50 for inhibition of esophageal injury and gastric acid secretion in a GERD model | |

| Histamine-treated Pylorus-ligated Rat | JP-1366 (P-CAB) | 0.53 mg/kg | ED50 for inhibition of gastric acid secretion |

dot

Experimental Protocols

Pylorus-Ligated Rat Model for Gastric Acid Secretion

This model is a standard method for evaluating the efficacy of gastric acid suppressants.

-

Animals: Male Sprague-Dawley rats are typically used.

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

This compound or the vehicle control is administered orally.

-

After a set period (e.g., 1 hour), the rats are anesthetized.

-

A midline abdominal incision is made, and the pylorus is ligated to prevent gastric emptying.

-

The abdominal incision is closed, and the animals are allowed to recover.

-

After a defined period (e.g., 4 hours), the animals are euthanized, and the stomachs are collected.

-

The gastric contents are collected, and the volume and total acid output are measured by titration with NaOH.

-

Heidenhain Pouch Dog Model

This model allows for the repeated collection of gastric juice from a denervated gastric pouch, providing a reliable measure of stimulated acid secretion.

-

Animals: Beagle dogs are surgically prepared with a Heidenhain pouch.

-

Procedure:

-

Following a fasting period, a continuous intravenous infusion of a secretagogue (e.g., histamine) is initiated to stimulate gastric acid secretion.

-

Gastric juice is collected from the pouch at regular intervals (e.g., every 15-30 minutes) to establish a stable baseline of acid secretion.

-

This compound is administered, typically intravenously or intraduodenally.

-

Gastric juice collection continues, and the volume and acid concentration are measured to determine the extent and duration of inhibition.

-

dot

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including rapid absorption and a long half-life, which contribute to its sustained acid-suppressing effect.

Table 2: Preclinical Pharmacokinetic Parameters of this compound

| Species | Parameter | Value | Reference |

| Human (for comparison) | Tmax (median) | 1.75–3.5 hours | [3] |

| Human (for comparison) | Elimination Half-life | ~9 hours | [4] |

| Human (for comparison) | Oral Bioavailability | 38.4-38.6% | [5] |

| Human (for comparison) | Metabolism | Primarily hepatic | [5] |

| Human (for comparison) | Excretion | Minimal urinary excretion (0.29-2.02%) | [5] |

Preclinical Safety and Toxicology

Comprehensive preclinical safety and toxicology studies are essential to support clinical development. While specific No-Observed-Adverse-Effect-Level (NOAEL) data from repeat-dose toxicity studies for this compound are not publicly available, the general requirements for such studies are well-established.

Safety Pharmacology

A core battery of safety pharmacology studies is conducted to assess the potential effects of a new drug candidate on vital organ systems.[6] These typically include:

-

Central Nervous System (CNS): Evaluation of effects on behavior, coordination, and other neurological functions.

-

Cardiovascular System: Assessment of effects on heart rate, blood pressure, and electrocardiogram (ECG).

-

Respiratory System: Measurement of effects on respiratory rate and function.

Repeat-Dose Toxicity

Repeat-dose toxicity studies are performed in both rodent and non-rodent species to evaluate the potential toxic effects of a drug after prolonged administration.[7] These studies are crucial for determining the NOAEL, which is the highest dose at which no adverse effects are observed.

Conclusion

The preclinical data for this compound demonstrate its potential as a potent and rapidly acting inhibitor of gastric acid secretion with a favorable pharmacokinetic profile. Its mechanism of action as a potassium-competitive acid blocker offers advantages over traditional PPIs. The available in vivo efficacy data in established animal models support its continued development for the treatment of GERD and other acid-related disorders. Further disclosure of detailed preclinical safety and toxicology data will be critical for a complete risk-benefit assessment as it progresses through clinical trials.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Fexuprazan safeguards the esophagus from hydrochloric acid-induced damage by suppressing NLRP1/Caspase-1/GSDMD pyroptotic pathway [frontiersin.org]

- 3. Development of Physiologically Based Pharmacokinetic Model for Orally Administered Fexuprazan in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy and Safety of Fexuprazan in Patients with Acute or Chronic Gastritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. criver.com [criver.com]

- 7. chemsafetypro.com [chemsafetypro.com]

Investigational Studies of Abeprazan in Gastritis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abeprazan (also known as Fexuprazan or DWP14012) is a novel, orally administered small molecule that belongs to the class of potassium-competitive acid blockers (P-CABs). It is under investigation for the treatment of acid-related disorders, including gastritis. Unlike traditional proton pump inhibitors (PPIs), which require acid activation and irreversibly bind to the proton pump, this compound offers a distinct mechanism of action by reversibly competing with potassium ions (K+) to inhibit the gastric H+/K+-ATPase. This guide provides a comprehensive overview of the investigational studies of this compound in the context of gastritis, with a focus on its mechanism of action, clinical efficacy and safety, and the methodologies employed in its evaluation.

Mechanism of Action: Potassium-Competitive Acid Blockade

This compound exerts its pharmacological effect by directly targeting the gastric H+/K+-ATPase, the final step in the gastric acid secretion pathway in parietal cells. As a P-CAB, it competitively and reversibly inhibits the binding of K+ to the enzyme, thereby preventing the exchange of intracellular H+ for extracellular K+ and effectively reducing gastric acid secretion.[1] This mechanism does not require an acidic environment for activation, leading to a rapid onset of action.[1]

Signaling Pathway of this compound in Parietal Cells

Caption: Mechanism of this compound at the parietal cell proton pump.

Clinical Investigational Studies

A pivotal Phase 3 clinical trial (NCT04341454) has evaluated the efficacy and safety of this compound in patients with acute or chronic gastritis.[2][3][4]

Phase 3 Clinical Trial (NCT04341454) Protocol

Study Design: A multicenter (24 medical centers in Korea), randomized, double-blind, placebo-controlled study conducted from May 2020 to August 2021.[2]

Patient Population: 327 symptomatic patients aged 19 to 75 years with a diagnosis of acute or chronic gastritis, confirmed by the presence of one or more gastric erosions on baseline esophagogastroduodenoscopy (EGD).[2]

Intervention: Patients were randomized into three groups to receive treatment for 2 weeks:[2]

-

This compound 20 mg once a day (q.d.)

-

This compound 10 mg twice a day (b.i.d.)

-

Placebo

Endpoints:

-

Primary Endpoint: The rate of erosion improvement at 2 weeks, defined as a 50% or greater reduction in the number of erosions from baseline.[3]

-

Secondary Endpoints: The complete healing rate of erosions, improvement rates of edema, redness, and hemorrhage, and improvement in subjective gastritis symptoms.[3]

Quantitative Data from Phase 3 Clinical Trial

The following tables summarize the key efficacy and safety findings from the NCT04341454 study.

Table 1: Efficacy Outcomes at 2 Weeks [2][3]

| Outcome | This compound 20 mg q.d. (n=102) | This compound 10 mg b.i.d. (n=102) | Placebo (n=96) | p-value (vs. Placebo) |

| Erosion Improvement Rate | 57.8% (59/102) | 65.7% (67/102) | 40.6% (39/96) | 0.017 (20 mg q.d.)<0.001 (10 mg b.i.d.) |

| Erosion Healing Rate | Not explicitly stated | Not explicitly stated | Not explicitly stated | 0.033 (20 mg q.d.)0.010 (10 mg b.i.d.) |

Table 2: Safety Profile [2][3]

| Adverse Events | This compound 20 mg q.d. | This compound 10 mg b.i.d. | Placebo |

| Incidence of Adverse Drug Reactions | No significant difference | No significant difference | No significant difference |

Preclinical Investigational Studies

Preclinical studies have been conducted in various animal models to assess the pharmacodynamics and efficacy of this compound. These studies have generally demonstrated a dose-responsive suppression of gastric acid secretion.[1]

Animal Models:

-

Pylorus-ligated rats

-

Lumen-perfused rat models

-

Heidenhain pouch dog models

While specific, detailed protocols for these preclinical studies are not publicly available, the general methodologies for inducing gastritis in these models are established. For instance, in rat models, gastritis can be induced by the administration of agents like ethanol or nonsteroidal anti-inflammatory drugs (NSAIDs). In the Heidenhain pouch dog model, a surgically created pouch of the stomach is used to directly measure gastric acid secretion in response to various stimuli and inhibitors.

Pharmacokinetics and Analytical Methodologies

Studies in healthy subjects have provided initial pharmacokinetic data for this compound.

Table 3: Pharmacokinetic Parameters of this compound (Fexuprazan) in Healthy Subjects [2]

| Parameter | Value |

| Median Time to Maximum Concentration (Tmax) | 1.75 to 3.5 hours |

| Elimination Half-life | Approximately 9 hours |

Analytical Methodology for Pharmacokinetic Studies

The quantification of this compound in biological matrices such as plasma is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While a specific validated method for this compound is not detailed in the available literature, the general principles of such an assay would involve:

-

Sample Preparation: Protein precipitation or liquid-liquid extraction to isolate the drug from plasma proteins.

-

Chromatographic Separation: Use of a reverse-phase HPLC column (e.g., C18) with a suitable mobile phase (e.g., a mixture of acetonitrile and an aqueous buffer) to separate this compound from other plasma components.

-

Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used for sensitive and specific detection. This involves monitoring a specific precursor-to-product ion transition for this compound and an internal standard.

Experimental Workflow for a Typical Bioanalytical LC-MS/MS Assay

Caption: A generalized workflow for the bioanalysis of this compound.

Conclusion

Investigational studies, particularly the Phase 3 clinical trial NCT04341454, have demonstrated that this compound is an effective and well-tolerated treatment for patients with acute or chronic gastritis. Its novel mechanism of action as a potassium-competitive acid blocker offers a rapid and potent suppression of gastric acid. Further research will continue to elucidate the full therapeutic potential of this compound in the management of acid-related disorders. This technical guide provides a summary of the key findings and methodologies from these investigational studies to inform the scientific and drug development communities.

References

Methodological & Application

Application Notes and Protocols for In Vivo Animal Studies of Abeprazan